8-Thia-2-azaspiro[4.5]decan-3-one
Overview
Description
8-Thia-2-azaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C8H13NOS . It has a molecular weight of 171.26 g/mol. The compound contains a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfide .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of new 1-Thia-4-azaspiro[4.5]decane derivatives through the condensation of fluoro-substituted derivatives with 2-methylfurfural in ethanol under reflux in the presence of a base .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3S/c10-7-5-8(6-9-7)1-3-13(11,12)4-2-8/h1-6H2, (H,9,10) . The compound contains a spirocyclic structure, which includes a five-membered and a six-membered ring .Scientific Research Applications
Antiviral Activity
A significant application of 8-Thia-2-azaspiro[4.5]decan-3-one derivatives is in the development of antiviral drugs. Research has demonstrated the synthesis and evaluation of these compounds against various viruses, including human coronaviruses and influenza. Specifically, certain derivatives have been found effective in inhibiting the replication of human coronavirus 229E and influenza A virus strains, showcasing their potential as versatile scaffolds for antiviral drug development (Apaydın et al., 2019), (Göktaş et al., 2012).
Anticancer Activity
Another critical area of application for this compound derivatives is in the field of anticancer research. These compounds have been synthesized and tested against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma), showing moderate to high inhibition activities. This highlights their potential utility in the development of new anticancer therapies (Flefel et al., 2017).
Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds exhibit antibacterial and antifungal activities. The synthesis of various derivatives and their antimicrobial evaluation against different bacterial strains such as Staphylococcus aureus and Escherichia coli reveal their potential as antimicrobial agents. This research opens new pathways for developing treatments against microbial infections (Hussein et al., 2015), (Patel & Patel, 2015).
Antitubercular Activity
Research into this compound derivatives has also identified their potential use in treating tuberculosis. The synthesis of novel compounds and their evaluation against Mycobacterium tuberculosis show promising antitubercular activity, indicating the possibility of developing new therapeutic agents to combat this disease (Srivastava et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
8-thia-2-azaspiro[4.5]decan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c10-7-5-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLMOZBLOGGIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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